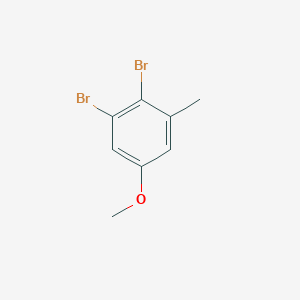
1,2-Dibromo-5-methoxy-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-5-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8Br2O It is a derivative of benzene, featuring two bromine atoms, a methoxy group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-5-methoxy-3-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dibromo-5-methoxy-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of compounds with different functional groups replacing bromine atoms.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Applications De Recherche Scientifique
1,2-Dibromo-5-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dibromo-5-methoxy-3-methylbenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The bromine atoms act as electrophiles, facilitating substitution reactions on the benzene ring.
Oxidation and Reduction: The methoxy and bromine groups undergo oxidation and reduction reactions, respectively, altering the compound’s chemical properties and reactivity.
Comparaison Avec Des Composés Similaires
1,2-Dibromo-5-methoxy-3-methylbenzene can be compared with other similar compounds such as:
1,3-Dibromo-5-methoxy-2-methylbenzene: Similar structure but different positions of bromine and methoxy groups.
1,2-Dibromo-4-methoxybenzene: Lacks the methyl group, affecting its reactivity and applications.
1,2-Dibromo-3-methylbenzene: Lacks the methoxy group, leading to different chemical properties and uses.
Uniqueness: this compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H8Br2O |
|---|---|
Poids moléculaire |
279.96 g/mol |
Nom IUPAC |
1,2-dibromo-5-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8Br2O/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4H,1-2H3 |
Clé InChI |
LCUBGJLRINNCSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Br)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



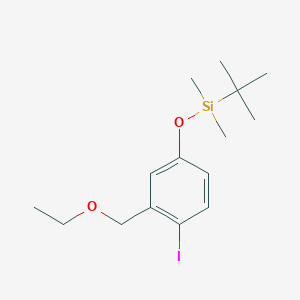
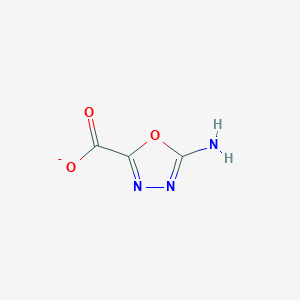

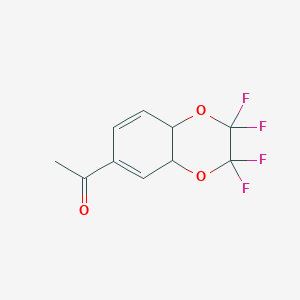
![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14770528.png)
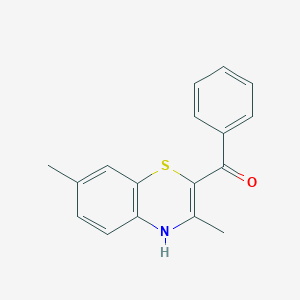
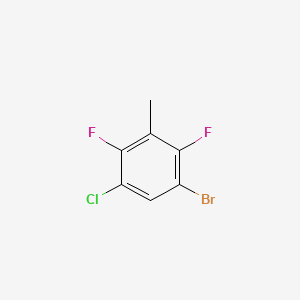
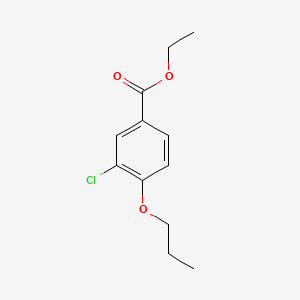
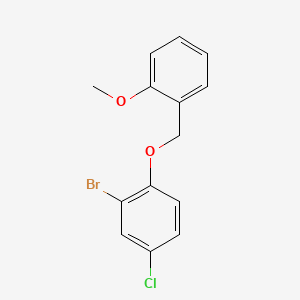
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)ethanethioamide](/img/structure/B14770562.png)
![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14770567.png)
![4,4'-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde](/img/structure/B14770572.png)
![Deoxy[5-3H]cytidine](/img/structure/B14770573.png)
